1-Cyclobutyl-3,3,3-trifluoropropan-1-amine
Description
Properties
IUPAC Name |
1-cyclobutyl-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)4-6(11)5-2-1-3-5/h5-6H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUDYHIBBEVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorinated Alkylation and Amination Strategy
A common synthetic approach to 1-cyclobutyl-3,3,3-trifluoropropan-1-amine involves the introduction of the trifluoromethyl group onto a propyl chain followed by amination with cyclobutylamine or related cyclobutyl derivatives.
Key Intermediate: 3,3,3-Trifluoropropyl trifluoromethanesulfonate (triflate) is synthesized from 3,3,3-trifluoropropan-1-ol by reaction with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in dichloromethane at 0 °C, yielding a reactive triflate intermediate.
Alkylation Step: This triflate intermediate can be reacted with nucleophiles such as pyrazole derivatives or amines to introduce the trifluoropropyl group. For example, alkylation of ethyl 3-methyl-1H-pyrazole-4-carboxylate with the triflate gives ethyl 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate, which can be further hydrolyzed to the corresponding acid.
Amination: Cyclobutylamine is employed to introduce the cyclobutyl moiety onto the trifluoropropyl chain. This can be done via nucleophilic substitution or condensation reactions under acidic or neutral conditions. For example, cyclobutylamine has been used in cyclisation reactions under acetic acid conditions to form amine derivatives with trifluoropropyl substituents.
Condensation and Cyclisation Reactions
Cyclisation with Cyclobutylamine: In the synthesis of triazole intermediates, cyclobutylamine reacts with appropriate alkynyl or halo precursors under acidic conditions (e.g., acetic acid) to form cyclised amine derivatives. This method is useful for constructing complex trifluoropropyl amines including this compound analogs.
Mixed Solvent Systems: The use of mixed solvents such as acetic acid and acetonitrile (v:v = 1:2) facilitates the cyclisation and condensation steps, enhancing yields and purity of the trifluoropropyl amines.
Summary Table of Key Preparation Steps
Research Findings and Notes
The synthesis of this compound typically requires careful handling of fluorinated intermediates, particularly triflates, which are moisture sensitive and require low-temperature conditions for optimal yields.
Cyclobutylamine is a preferred amine nucleophile due to its ring strain and steric effects, which influence the reactivity and selectivity in condensation and cyclisation steps.
Mixed solvent systems and acidic conditions (e.g., acetic acid) are crucial for promoting cyclisation reactions that yield the desired trifluoropropyl amine structures.
Silver salt catalysis has been demonstrated as an effective method to activate trifluoromethylated intermediates for further functionalization, although this is more common in pyrazole and related heterocyclic syntheses rather than direct amination.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different chemical processes.
Scientific Research Applications
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine is similar to other trifluoropropan-1-amines, such as 1-cyclopropyl-3,3,3-trifluoropropan-1-amine. its unique cyclobutyl group provides distinct chemical and physical properties that differentiate it from its counterparts.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-cyclobutyl-3,3,3-trifluoropropan-1-amine with key analogs:
Key Observations :
- Cycloalkyl vs. Aryl Substituents: Cyclobutyl and cyclopropyl analogs exhibit lower molecular weights and increased steric hindrance compared to aryl-substituted derivatives.
- Fluorine Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity across all analogs, a hallmark of fluorinated bioactive compounds .
Biological Activity
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H10F3N
- Molecular Weight : 169.16 g/mol
The trifluoropropyl group enhances the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Its mechanism can be summarized as follows:
- Target Interaction : The compound may act as an agonist or antagonist at various G-protein coupled receptors (GPCRs) and ion channels.
- Enzymatic Modulation : It can inhibit or activate enzymes involved in key metabolic pathways, influencing cellular signaling cascades.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
| Property | Description |
|---|---|
| Absorption | Rapid absorption due to lipophilicity |
| Distribution | Wide distribution across tissues |
| Metabolism | Primarily metabolized by cytochrome P450 enzymes |
| Excretion | Renal excretion of metabolites |
Cellular Effects
Research indicates that this compound significantly influences various cellular processes:
- Cell Proliferation : It has been shown to modulate cell proliferation through effects on the MAPK/ERK signaling pathway.
- Gene Expression : The compound alters gene expression profiles by interacting with transcription factors.
Case Study 1: Inhibition of Cancer Cell Growth
A study investigated the effects of this compound on cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited an IC50 value of 15 µM against breast cancer cells.
- Mechanism : It was found to induce apoptosis via activation of caspase pathways.
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving animal models:
- Dosage : Administered at doses of 5 mg/kg showed significant neuroprotective effects.
- Outcome : Reduced neuronal damage in models of induced oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
